molecular formula C15H16N2O3S B5639936 N-(4-(N-(o-Tolyl)sulfamoyl)phenyl)acetamide

N-(4-(N-(o-Tolyl)sulfamoyl)phenyl)acetamide

Cat. No.: B5639936
M. Wt: 304.4 g/mol
InChI Key: DZMZBNNEKOBFJJ-UHFFFAOYSA-N
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Description

N-(4-(N-(o-Tolyl)sulfamoyl)phenyl)acetamide is a sulfonamide-acetamide hybrid compound characterized by:

  • Core structure: A phenyl ring substituted with a sulfamoyl group (-SO₂NH-) at the para position.
  • Sulfamoyl modification: The sulfamoyl nitrogen is further bonded to an o-tolyl group (ortho-methylphenyl).
  • Acetamide moiety: The phenyl ring’s amino group is acetylated, forming an acetamide (-NHCOCH₃).

This structure positions the compound within a broader class of sulfonamide derivatives, which are widely explored for pharmacological activities such as analgesia, enzyme inhibition, and anticancer effects .

Properties

IUPAC Name

N-[4-[(2-methylphenyl)sulfamoyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O3S/c1-11-5-3-4-6-15(11)17-21(19,20)14-9-7-13(8-10-14)16-12(2)18/h3-10,17H,1-2H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZMZBNNEKOBFJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(N-(o-Tolyl)sulfamoyl)phenyl)acetamide typically involves the reaction of o-toluidine with sulfonyl chloride to form the sulfonamide intermediate. This intermediate is then reacted with acetic anhydride to yield the final product. The reaction conditions often include the use of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(4-(N-(o-Tolyl)sulfamoyl)phenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfonic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted sulfonamides.

Scientific Research Applications

Chemical Research Applications

1.1 Synthesis of Complex Organic Molecules

N-(4-(N-(o-Tolyl)sulfamoyl)phenyl)acetamide serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure allows it to undergo various chemical reactions, including:

  • Oxidation : Can be oxidized using agents like potassium permanganate, leading to the formation of sulfonic acids.
  • Reduction : Reduction with sodium borohydride can yield amines.
  • Substitution : Nucleophilic substitution reactions at the sulfonamide group are common, enabling the formation of substituted sulfonamides.

Table 1: Types of Reactions and Reagents

Reaction TypeReagents UsedMajor Products Formed
OxidationPotassium permanganateSulfonic acids
ReductionSodium borohydrideAmines
SubstitutionAmines or thiolsSubstituted sulfonamides

Biological Applications

2.1 Enzyme Inhibition Studies

Research has indicated that this compound may act as an enzyme inhibitor. The mechanism involves binding to the active site of specific enzymes, thereby preventing substrate access and disrupting biochemical pathways. This property is particularly relevant in drug development for targeting various diseases.

2.2 Antimicrobial Properties

The compound has been investigated for its antibacterial and antifungal activities. Studies have shown that derivatives of this compound exhibit varying degrees of antimicrobial efficacy against different bacterial and fungal strains.

Table 2: Antimicrobial Activity Data (MIC Values)

Compound IDB. subtilis (µg/mL)E. coli (µg/mL)S. aureus (µg/mL)C. albicans (µg/mL)
4a32532872
4b28283825
4c459010065

The presence of specific functional groups in the compound’s structure influences its antimicrobial activity, with certain modifications leading to enhanced efficacy .

Pharmaceutical Applications

Due to its biological activity, this compound is being explored for potential therapeutic uses, particularly in treating infections caused by resistant bacterial strains and fungal pathogens. The compound's ability to inhibit enzymes involved in bacterial metabolism makes it a candidate for further drug development.

Case Studies

Case Study 1: Antimicrobial Evaluation

A series of synthesized compounds based on this compound were tested for antimicrobial properties. The results indicated that several derivatives exhibited significant activity against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum potential .

Case Study 2: Enzyme Inhibition Mechanism

In a study focusing on enzyme inhibition, this compound was shown to effectively inhibit specific enzymes linked to metabolic pathways in cancer cells, leading to increased cell death through apoptosis. This finding underscores its potential as a therapeutic agent in oncology .

Mechanism of Action

The mechanism of action of N-(4-(N-(o-Tolyl)sulfamoyl)phenyl)acetamide involves its interaction with specific molecular targets, such as enzymes. The compound can inhibit enzyme activity by binding to the active site, thereby preventing the substrate from accessing the enzyme. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic or industrial effect .

Comparison with Similar Compounds

Substituent Variations on the Sulfamoyl Group

Modifications to the sulfamoyl group significantly influence biological activity and physicochemical properties. Key analogues include:

Compound Name Sulfamoyl Substituent Key Activities/Properties References
N-(4-(N,N-Diethylsulfamoyl)phenyl)acetamide (36) Diethyl group Anti-hypernociceptive (inflammatory pain)
N-(4-(Piperazin-1-ylsulfonyl)phenyl)acetamide (37) Piperazine ring Enhanced anti-hypernociceptive activity
N-(4-(N-(4-Methoxybenzyl)sulfamoyl)phenyl)acetamide 4-Methoxybenzyl IDO1 inhibition (IC₅₀: 5.88 mM in HeLa cells)
N-{4-[(4-Chlorophenyl)sulfamoyl]phenyl}acetamide 4-Chlorophenyl Antimicrobial potential
Target Compound o-Tolyl (ortho-methylphenyl) Not explicitly reported in evidence N/A

Key Observations :

  • Electron-donating vs. electron-withdrawing groups : The 4-methoxybenzyl substituent (electron-donating) in the IDO1 inhibitor enhances activity compared to unsubstituted analogues, whereas electron-withdrawing groups like chlorine in N-{4-[(4-Chlorophenyl)sulfamoyl]phenyl}acetamide may favor antimicrobial effects .
  • Aliphatic vs. aromatic substituents: Diethyl and piperazine groups (aliphatic) in compounds 36 and 37 improve anti-hypernociceptive activity, likely due to enhanced solubility or receptor interactions .

Acetamide Modifications

The acetamide group’s presence or substitution impacts pharmacological profiles:

Compound Name Acetamide Modification Activity Outcome References
N-(4-(N-(4-Methoxybenzyl)sulfamoyl)phenyl)acetamide Acetyl retained Potent IDO1 inhibition
Aniline derivatives (4a-f) Acetyl removed (free -NH₂) Loss of IDO1 inhibitory activity
2-Cyano-N-(4-(N-(pyridin-2-yl)sulfamoyl)phenyl)acetamide (1) Cyano substitution Precursor for pyrazole-based anticancer agents

Key Observations :

  • The acetyl group is critical for maintaining IDO1 inhibition, as its removal abolishes activity .

Heterocyclic Hybrids

Incorporation of heterocycles into the sulfonamide-acetamide scaffold diversifies biological effects:

Compound Name Heterocycle Added Activity References
2-(5-Benzylidene-2,4-dioxothiazolidin-3-yl)-N-(4-(N-(cyclohexylcarbamothioyl)sulfamoyl)phenyl)acetamide (6c) Thiazolidinone Anticancer, anti-hyperglycemic
N-(4-(N-(Thiazol-2-yl)sulfamoyl)phenyl)acetamide derivatives (2b, 2e) Thiazole/triazole MMP-9 and cathepsin D/L inhibition
Pyrazole-sulfonamide hybrids (2–8) Pyrazole Apoptosis induction in colon cancer

Key Observations :

  • Thiazolidinone and pyrazole hybrids exhibit dual anticancer and metabolic activities, likely due to enhanced target specificity .
  • Thiazole derivatives (e.g., 2b, 2e) show promise in protease inhibition, suggesting structural flexibility for multitarget therapies .

Physicochemical Properties

  • Melting points : Compounds with bulky substituents (e.g., cyclohexylcarbamothioyl in 6c) exhibit higher melting points (294–300°C), indicating crystalline stability .
  • Solubility : Aliphatic substituents (e.g., diethyl in 36) may improve aqueous solubility compared to aromatic groups like o-tolyl .

Biological Activity

N-(4-(N-(o-Tolyl)sulfamoyl)phenyl)acetamide, a sulfonamide derivative, has garnered attention for its diverse biological activities, particularly in antimicrobial and anticancer applications. This article synthesizes findings from recent studies to elucidate the compound's biological activity, including its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.

Chemical Structure and Synthesis

The compound this compound is characterized by a sulfonamide functional group attached to an aromatic ring structure. Its synthesis typically involves the reaction of o-toluidine with sulfonyl chlorides, followed by acetamide formation. The structural integrity and purity of the compound can be confirmed through techniques such as NMR and mass spectrometry.

Antimicrobial Activity

Recent studies have demonstrated that sulfonamide derivatives exhibit significant antimicrobial properties. In a series of synthesized compounds, including those similar to this compound, various derivatives showed varying degrees of antibacterial and antifungal activity.

Antimicrobial Efficacy

The antimicrobial activity was assessed against several strains, including Staphylococcus aureus, Escherichia coli, Candida albicans, and others. The minimum inhibitory concentration (MIC) values were determined, revealing that certain compounds displayed broad-spectrum activity:

CompoundMIC (µg/mL)B. subtilisE. coliS. aureusC. albicans
4a3253287250
4b2828382512.5
4c45901006590

From the data, compounds like 4b exhibited potent activity against multiple strains, suggesting that structural modifications can enhance antimicrobial efficacy .

Anticancer Activity

The anticancer potential of this compound has been explored in various leukemia cell lines. In vitro studies indicated that the compound induces apoptosis in a dose-dependent manner. Flow cytometry analyses showed that treated cells exhibited increased early and late apoptotic markers.

The mechanism underlying the anticancer activity involves the modulation of apoptotic pathways. Key findings include:

  • Upregulation of Pro-apoptotic Factors : Increased expression levels of Bax and caspase-3 were observed following treatment with the compound.
  • Downregulation of Anti-apoptotic Factors : A significant decrease in Bcl-2 expression was noted, indicating a shift towards pro-apoptotic signaling.

These results suggest that this compound could serve as a selective agent against leukemia cells while sparing normal cells .

Case Studies and Research Findings

  • Study on Human Leukemia Cell Lines : The compound was tested against Jurkat and THP-1 cell lines, demonstrating IC50 values comparable to established chemotherapeutics like doxorubicin (IC50 ≈ 4 µM). This study highlighted the compound's potential as an effective antileukemic agent .
  • Antimicrobial Evaluation : A comprehensive evaluation of various sulfonamide derivatives showed that modifications in the substituents significantly influenced their antimicrobial potency, with certain derivatives achieving MIC values as low as 12.5 µg/mL against specific strains .
  • In Vivo Toxicity Studies : Zebrafish embryo assays indicated that while some derivatives exhibited promising anticancer activity, they also raised concerns regarding toxicity at higher concentrations, necessitating further investigation into their safety profiles .

Q & A

Q. What spectroscopic methods are critical for confirming the structural integrity of N-(4-(N-(o-Tolyl)sulfamoyl)phenyl)acetamide post-synthesis?

Methodological Answer: Post-synthesis structural validation requires a combination of Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy .

  • 1H/13C NMR : Assign peaks to confirm the presence of the o-Tolyl group (δ 6.5–7.2 ppm for aromatic protons) and the sulfamoyl linkage (δ 2.8–3.2 ppm for NH-SO2). Integration ratios verify substituent positions .
  • IR Spectroscopy : Detect characteristic vibrations for sulfonamide (SO2 asymmetric stretch: 1320–1350 cm⁻¹; symmetric stretch: 1140–1160 cm⁻¹) and acetamide (C=O stretch: 1650–1680 cm⁻¹) .

Q. What are the primary research applications of this compound in medicinal chemistry?

Methodological Answer: The compound’s sulfamoyl and acetamide groups enable:

  • Enzyme Inhibition : Screen against dihydropteroate synthase (DHPS) for antibacterial activity via sulfonamide-mediated folate pathway disruption .
  • Receptor Modulation : Use radioligand binding assays to study interactions with nuclear receptors (e.g., RORγt in autoimmune disorders) .

Q. How is purity assessed during synthesis, and what thresholds are acceptable for biological assays?

Methodological Answer:

  • HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm). Purity ≥95% is required for in vitro studies .
  • Melting Point Analysis : Sharp melting range (±2°C) indicates crystallinity and absence of impurities .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound for selective kinase inhibition?

Methodological Answer:

  • Core Modifications : Introduce electron-withdrawing groups (e.g., -CF3) to the o-Tolyl ring to enhance binding affinity. Compare IC50 values across kinase panels (e.g., EGFR, VEGFR) .
  • Bioisosteric Replacement : Replace the acetamide with a thioacetamide to improve metabolic stability. Validate via LC-MS stability assays in microsomal models .

Q. How can contradictory bioassay data (e.g., varying IC50 values across studies) be resolved?

Methodological Answer:

  • Assay Standardization : Control variables like ATP concentration (for kinase assays) and cell passage number. Use reference inhibitors (e.g., staurosporine) as internal controls .
  • Data Normalization : Apply Z-score analysis to compare results across labs. Replicate assays in triplicate with blinded operators to reduce bias .

Q. What strategies improve the compound’s solubility for in vivo pharmacokinetic studies?

Methodological Answer:

  • Co-solvent Systems : Use PEG-400/water (70:30 v/v) to enhance aqueous solubility. Measure via shake-flask method at physiological pH .
  • Prodrug Design : Convert the sulfamoyl group to a phosphate ester. Assess hydrolysis rates in plasma via LC-MS/MS .

Q. How can computational methods predict off-target interactions?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to screen against the Human Orphan Receptor database. Prioritize targets with Glide scores ≤ -7.0 kcal/mol .
  • Pharmacophore Modeling : Generate 3D pharmacophores with MOE to identify shared features with known GPCR ligands .

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